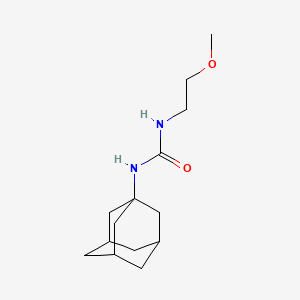![molecular formula C19H23FN2O3S B4890168 1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4890168.png)
1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine, also known as PNU-22394, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 by researchers at Parke-Davis Pharmaceutical Research and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine is not fully understood, but it is thought to act on a number of different molecular targets. One proposed mechanism is that this compound acts as a modulator of voltage-gated sodium channels, which are involved in the transmission of pain signals. It may also interact with other ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects, depending on the specific target and context. For example, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It may also modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine is that it has been extensively studied and has a well-established synthesis method. It has also been shown to have a range of potential therapeutic applications, which makes it a versatile tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. In addition, its potential side effects and toxicity have not been fully characterized, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine. One area of interest is its potential as a neuroprotective agent in the treatment of stroke and traumatic brain injury. Studies have shown that this compound can reduce neuronal damage and improve functional outcomes in animal models, but more research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as an analgesic agent in the treatment of chronic pain, particularly neuropathic pain. Finally, this compound may have potential as an anticancer agent, either alone or in combination with other drugs. Further studies are needed to determine its mechanism of action and potential therapeutic applications in these areas.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine involves the reaction of 4-fluorobenzonitrile with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of sodium hydride and N,N-dimethylformamide. The resulting intermediate is then reacted with piperazine to yield the final product.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine has been investigated for its potential therapeutic applications in a number of areas, including neuroprotection, pain management, and cancer treatment. Studies have shown that this compound has neuroprotective effects in animal models of stroke and traumatic brain injury, as well as analgesic effects in models of neuropathic pain. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-12-18(25-3)19(13-15(14)2)26(23,24)22-10-8-21(9-11-22)17-6-4-16(20)5-7-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWOESUAUCAAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B4890104.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)
![3-(4-bromophenyl)-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4890121.png)
![1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890141.png)
![ethyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4890145.png)
![N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide](/img/structure/B4890153.png)
![ethyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B4890161.png)
![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)
![N~2~-(3-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4890198.png)